molecular formula C23H27N7O B13453629 (2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol

(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol

Cat. No.: B13453629
M. Wt: 417.5 g/mol
InChI Key: CWYPIRLIVVXCBY-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative with a stereospecific (2R)-configuration in its butanol side chain. Its structure includes a 9-isopropyl-substituted purine core, a 6-[(4-pyridin-2-ylphenyl)amino] substituent, and a 2-amino-1-butanol moiety. The (2R)-configuration may influence its binding affinity and metabolic stability compared to stereoisomers .

Properties

Molecular Formula

C23H27N7O

Molecular Weight

417.5 g/mol

IUPAC Name

(2R)-2-[[9-propan-2-yl-6-(4-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol

InChI

InChI=1S/C23H27N7O/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-10-8-16(9-11-18)19-7-5-6-12-24-19/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29)/t17-/m1/s1

InChI Key

CWYPIRLIVVXCBY-QGZVFWFLSA-N

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=C(C=C3)C4=CC=CC=N4

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=C(C=C3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the purine base, the attachment of the pyridine ring, and the addition of the butanol side chain. Typical reaction conditions might include:

    Formation of the purine base: This could involve cyclization reactions using appropriate precursors.

    Attachment of the pyridine ring: This might be achieved through nucleophilic substitution or coupling reactions.

    Addition of the butanol side chain: This could involve reduction reactions or the use of protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, often optimizing for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the butanol side chain, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions could modify the purine base or the pyridine ring, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include modified purine bases, substituted pyridine rings, and various oxidation or reduction products.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-cancer, anti-viral, or anti-inflammatory activities.

Industry

In industry, the compound could be used in the development of new materials, pharmaceuticals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs identified in the evidence:

Compound Name Key Structural Features Biological Implications Reference
(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol (Target) 4-Pyridin-2-ylphenylamino at position 6; (2R)-butanol configuration Enhanced kinase selectivity due to pyridinylphenyl interactions; stereospecific activity
(2R)-2-{[6-(Benzyloxy)-9-isopropyl-9H-purin-2-yl]amino}-1-butanol Benzyloxy group at position 6; same (2R)-configuration Reduced hydrogen-bonding capacity compared to amino substituents; lower solubility
(2R)-2-[(6-{[(5-Methyl-2-thienyl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]-1-butanol Thienylmethylamino at position 6; propyl at position 9 Increased lipophilicity; potential for altered metabolic stability
2-[[9-Propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol 3-Pyridin-2-ylanilino substituent (meta-substitution) Reduced target affinity compared to para-substituted analogs due to steric hindrance
(2S)-2-({9-(1-Methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol (2S)-butanol configuration; benzylamino linker instead of anilino Stereochemical inversion may reduce binding efficacy; benzyl group alters pharmacokinetics

Key Findings:

Substituent Position and Selectivity: The 4-pyridin-2-ylphenylamino group in the target compound likely enhances kinase selectivity compared to analogs with benzyloxy () or thienylmethyl () groups. The pyridinyl group’s nitrogen can form hydrogen bonds with kinase catalytic domains, a feature absent in benzyloxy or thiophene-based substituents . The meta-substituted pyridinyl analog () shows reduced affinity due to steric clashes in binding pockets, highlighting the importance of para-substitution for optimal interactions .

Stereochemical Impact :

  • The (2R)-configuration in the target compound distinguishes it from the (2S)-isomer (). Stereochemistry often dictates metabolic pathways and target binding; for example, (R)-isomers of kinase inhibitors like roscovitine analogs exhibit higher CDK (cyclin-dependent kinase) inhibition .

Benzylamino linkers () introduce flexibility but may reduce binding specificity compared to rigid anilino linkers in the target compound .

Physicochemical Properties :

  • The thienylmethyl substituent () increases lipophilicity (logP), which could enhance membrane permeability but reduce aqueous solubility, limiting bioavailability .
  • The pyridinylphenyl group in the target compound balances hydrophilicity and aromaticity, optimizing both solubility and target engagement .

Biological Activity

(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol, also known by its CAS number 1786438-30-9, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

The molecular formula of the compound is C24H32Cl3N7OC_{24}H_{32}Cl_3N_7O, with a molecular weight of 540.92 g/mol. It is typically stored under inert conditions at temperatures between 2–8°C to maintain stability .

The compound acts primarily as an inhibitor of specific kinases involved in various signaling pathways. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapy .

Anticancer Activity

Research indicates that (2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Reference
MDA-MB-2310.56
SK-Hep-10.42
NUGC-30.54

Immunomodulatory Effects

In studies focusing on immune response modulation, the compound has been shown to inhibit the differentiation of Th2 cells induced by interleukin (IL)-4, which is relevant for treating allergic diseases such as asthma. The IC50 for this inhibition was found to be approximately 0.28 nM, indicating potent activity .

Case Studies

  • Case Study on Th2 Cell Differentiation :
    A study evaluated the effects of the compound on mouse spleen T cells. The results indicated that it effectively inhibited Th2 differentiation without affecting Th1 differentiation, suggesting a selective immunomodulatory profile beneficial for treating allergic conditions .
  • Cancer Cell Line Studies :
    In a comparative study of various purine derivatives, (2R)-2-[9-propan-2-yl...] demonstrated superior potency against several cancer cell lines compared to standard treatments, highlighting its potential as an effective therapeutic agent in oncology .

Q & A

Q. What are the recommended methods for synthesizing (2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol in a laboratory setting?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous purine derivatives. For example:

  • Catalyst Selection : Use Pd(II) acetate with ligand systems (e.g., catalyst A™) to facilitate Suzuki-Miyaura coupling, ensuring regioselectivity for the pyridinylphenylamino moiety .
  • Purification : Chromatography (hexane/acetone gradients) is critical for isolating the target compound from byproducts. Post-reaction, filtration through diatomaceous earth and solvent partitioning (ethyl acetate/water) are recommended .
  • Stereochemical Control : Chiral resolution or asymmetric synthesis may be required to maintain the (2R)-configuration, leveraging chiral auxiliaries or enantioselective catalysts.

Q. How should researchers handle safety and stability concerns when working with this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use P95 respirators (NIOSH-certified) for particulate protection and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure .
  • Environmental Controls : Work in fume hoods with adequate ventilation to minimize inhalation risks. Avoid drainage contamination due to unknown ecotoxicological profiles .
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation. Stability studies via accelerated aging (40°C/75% RH) are advised to establish shelf-life .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:

  • Data Validation : Use orthogonal analytical techniques:
    • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphs .
    • Chromatography : High-performance liquid chromatography (HPLC) with chiral columns to verify enantiopurity .
    • Spectroscopy : ¹H/¹³C NMR and X-ray crystallography for structural confirmation (see SHELX refinement protocols) .
  • Collaborative Reproducibility : Cross-laboratory validation using standardized protocols (e.g., ICH guidelines) to address variability in reported logP or solubility data .

Q. How can computational chemistry methods predict the reactivity or interaction of this compound with biological targets?

Methodological Answer:

  • Quantum Chemical Modeling : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding affinities to kinases or purinergic receptors using force fields (e.g., AMBER) and docking software (e.g., AutoDock) .
  • QSPR Models : Develop quantitative structure-property relationships to correlate substituent effects (e.g., pyridinyl groups) with bioavailability or metabolic stability .

Q. What experimental design principles optimize the synthesis of this compound under flow-chemistry conditions?

Methodological Answer:

  • Reactor Configuration : Use microfluidic reactors for precise temperature/residence time control, reducing side reactions (e.g., epimerization) .
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., catalyst loading, solvent ratio). For example:
    • Variables : Temperature (50–100°C), pressure (1–5 bar), and reagent stoichiometry .
    • Response Surface Methodology (RSM) : Maximize yield while minimizing impurity formation .
  • In-line Analytics : Integrate PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How can conformational analysis using X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. For twinned crystals, employ SHELXL’s TWIN/BASF refinement .
  • Hydrogen Bonding Networks : Analyze packing diagrams to identify key interactions (e.g., N–H···O) stabilizing the (2R)-configuration .
  • Comparative Analysis : Overlay structures with analogs (e.g., F-substituted derivatives) to assess steric/electronic effects on conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.